
2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Overview
Description
2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C20H25BrN2O2S and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibitors of Phenylethanolamine N-Methyltransferase
The chemical structure is closely related to tetrahydroisoquinoline sulfonamides, which have been studied as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These inhibitors are significant for their potential role in epinephrine biosynthesis and related physiological processes (Blank et al., 1980).
2. Synthesis of Tetrahydroquinolines
Tetrahydroquinolines, which include derivatives of the mentioned compound, have been synthesized for potential drug analogs. They play a key role in the treatment of various diseases like cancer, hepatitis C, CNS disorders, and psychosis (Bunce, Cain, & Cooper, 2012).
3. Enantioenriched Heterocyclic Building Blocks
This compound is structurally related to tetrahydroquinoline carboxylic acid, a component in several biologically active compounds and valuable in drug discovery, especially in designing peptidomimetic drugs (Mbaezue, Topić, & Tsantrizos, 2023).
4. Kinetics of Alkylation in Chemical Synthesis
The kinetics of alkylation involving compounds structurally similar to the query compound have been studied, highlighting their significance in various chemical synthesis processes (Okhrimenko, Chekhuta, & Kachurin, 1984).
5. Development of Sulfonamides and Sulfonamide Esters
Sulfonamides and sulfonamide esters, related to the query compound, have been synthesized and studied for their wide range of biological activities and uses in synthetic organic chemistry (Kharkov University Bulletin Chemical Series, 2020).
properties
IUPAC Name |
2-(3-bromophenyl)-4,4-dimethyl-N-propan-2-yl-2,3-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-13(2)23-26(24,25)16-8-9-18-17(11-16)20(3,4)12-19(22-18)14-6-5-7-15(21)10-14/h5-11,13,19,22-23H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWPFJOTYHESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

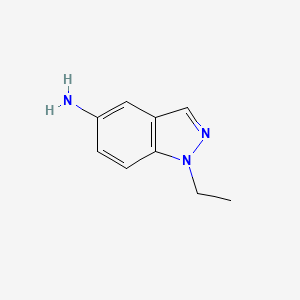
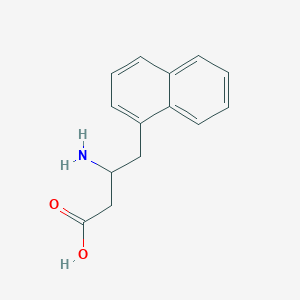
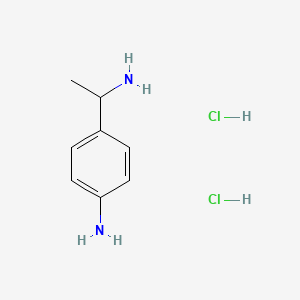
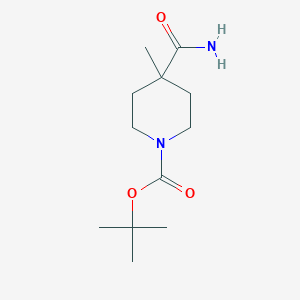
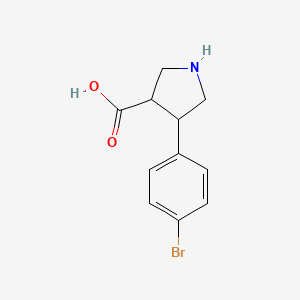


![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
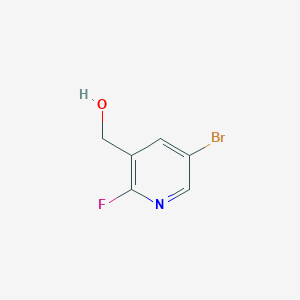
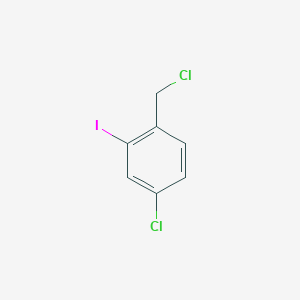
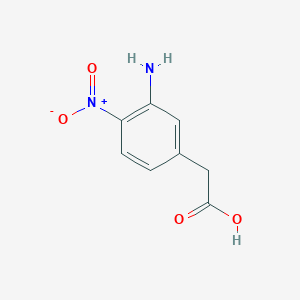


![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)